2-({2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID
Description
2-({2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Properties
IUPAC Name |
2-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c21-17(11-26-12-18(22)23)19-14-5-7-15(8-6-14)27(24,25)20-10-9-13-3-1-2-4-16(13)20/h1-8H,9-12H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAICSFMCPOGVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID involves multiple steps, starting with the preparation of the indole moiety. Common synthetic routes include the Fischer indole synthesis and the Bischler-Möhlau indole synthesis . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2-({2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
2-({2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-({2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and indole-3-butyric acid . These compounds share the indole core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
